Cas no 1389310-36-4 ((S)-2-Trifluoromethylpiperidine sulfonamide)

(S)-2-Trifluoromethylpiperidine sulfonamide is a chiral sulfonamide derivative featuring a trifluoromethyl-substituted piperidine scaffold. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its structural versatility and potential as a key intermediate in the synthesis of bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety offers opportunities for further functionalization. Its stereospecific (S)-configuration is particularly valuable for enantioselective applications, including the development of enzyme inhibitors or receptor modulators. The compound’s well-defined chiral center and robust synthetic accessibility make it a practical choice for drug discovery programs targeting high selectivity and potency.
(S)-2-Trifluoromethylpiperidine sulfonamide structure
1389310-36-4 structure
Product Name:(S)-2-Trifluoromethylpiperidine sulfonamide
CAS No:1389310-36-4
MF:C6H11F3N2O2S
MW:232.223950624466
CID:3161014
PubChem ID:66570560
Update Time:2025-05-21

(S)-2-Trifluoromethylpiperidine sulfonamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Trifluoromethylpiperidine sulfonamide
    • (S)-2-Trifluoromethylpiperidinesulfonamide
    • 1389310-36-4
    • MDL: MFCD22380070
    • Inchi: 1S/C6H11F3N2O2S/c7-6(8,9)5-3-1-2-4-11(5)14(10,12)13/h5H,1-4H2,(H2,10,12,13)/t5-/m0/s1
    • InChI Key: OJHQRJFZBIFGDY-YFKPBYRVSA-N
    • SMILES: S(N)(N1CCCC[C@H]1C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 232.04933326Da
  • Monoisotopic Mass: 232.04933326Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.8Ų

(S)-2-Trifluoromethylpiperidine sulfonamide Pricemore >>

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(S)-2-Trifluoromethylpiperidine sulfonamide Related Literature

Additional information on (S)-2-Trifluoromethylpiperidine sulfonamide

(S)-2-Trifluoromethylpiperidine Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1389310-36-4, commonly referred to as (S)-2-Trifluoromethylpiperidine Sulfonamide, has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This molecule is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a trifluoromethyl group attached at the 2-position and a sulfonamide functional group. The sulfonamide moiety is particularly notable for its versatility in medicinal chemistry, often serving as a bioisostere for amides due to its improved pharmacokinetic properties.

Recent studies have highlighted the potential of (S)-2-Trifluoromethylpiperidine Sulfonamide in drug discovery, particularly in the development of kinase inhibitors. The trifluoromethyl group introduces electronic effects that can enhance the molecule's binding affinity to target proteins. For instance, researchers have explored its role in inhibiting tyrosine kinases, which are crucial in signaling pathways associated with cancer and inflammatory diseases. The chiral center at the 2-position of the piperidine ring further adds to its potential as a selective ligand in enantioselective catalysis and asymmetric synthesis.

The synthesis of (S)-2-Trifluoromethylpiperidine Sulfonamide involves a multi-step process that typically begins with the preparation of the piperidine derivative. Key steps include nucleophilic substitution reactions to introduce the trifluoromethyl group and subsequent sulfonation to form the sulfonamide. The stereochemistry at the 2-position is carefully controlled to ensure the desired (S) configuration, which is critical for biological activity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and stereochemical integrity of the final product.

In terms of applications, (S)-2-Trifluoromethylpiperidine Sulfonamide has shown promise in medicinal chemistry as a building block for complex molecules. Its unique combination of structural features makes it an ideal candidate for exploring novel therapeutic agents. For example, studies have demonstrated its ability to modulate ion channels, which are implicated in various neurological disorders such as epilepsy and chronic pain. The molecule's ability to penetrate cellular membranes efficiently also enhances its potential as a drug candidate.

From a materials science perspective, (S)-2-Trifluoromethylpiperidine Sulfonamide has been investigated for its role in polymer chemistry. The sulfonamide group can act as a cross-linking agent, enabling the formation of robust polymeric networks with tailored mechanical properties. This application is particularly relevant in the development of advanced materials for biomedical devices and sensors.

Looking ahead, ongoing research is focused on optimizing the synthesis of (S)-2-Trifluoromethylpiperidine Sulfonamide to improve yield and reduce costs. Green chemistry approaches, such as using catalytic asymmetric synthesis and minimizing waste generation, are being explored to enhance sustainability. Additionally, computational modeling techniques are being employed to predict the molecule's interactions with biological targets, aiding in rational drug design.

In conclusion, (S)-2-Trifluoromethylpiperidine Sulfonamide represents a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and chiral properties make it an invaluable tool for researchers seeking innovative solutions in these fields. As advancements in synthetic methods and computational modeling continue to evolve, this compound is poised to play an even greater role in driving scientific progress.

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